BMS-817378
Description
Historical Development and Chemical Classification
The development of this compound emerged from an innovative strategic partnership announced in November 2010 between Bristol-Myers Squibb Company and Simcere Pharmaceutical Group, marking a novel approach to pharmaceutical development that leveraged the complementary strengths of a global pharmaceutical company and a leading Chinese pharmaceutical enterprise. This groundbreaking collaboration represented a creative approach to accelerate preclinical oncology compounds to clinical proof-of-concept by utilizing the well-recognized clinical and regulatory capabilities available in China, along with access to the vast patient population in that region.
The compound belongs to the chemical class of pyridinecarboxamides and is classified as an antineoplastic agent with mechanism of action primarily targeting vascular endothelial growth factor receptor-2. This compound represents a new molecular entity that has been designated for development as a small molecule therapeutic compound. The strategic development plan for this compound was designed to be initially performed by Simcere, with the partnership allowing for leveraging of clinical expertise and regulatory pathways that could facilitate more efficient drug development timelines.
Under the terms of the partnership agreement, Simcere received exclusive rights to develop and commercialize this compound in China, while Bristol-Myers Squibb retained exclusive rights in all other global markets. This arrangement represented a novel development stage relationship for Bristol-Myers Squibb with a Chinese company and demonstrated an innovative partnership approach to leverage early-stage pipeline compounds in support of the company's biopharmaceutical strategy. The collaboration was specifically designed to conduct first-in-human studies in China, taking advantage of the regulatory environment and patient accessibility in that market.
Structural Characterization and Properties
This compound possesses a complex molecular structure characterized by the molecular formula C₂₄H₁₈ClF₂N₄O₇P and a molecular weight of 578.85 grams per mole. The compound's systematic chemical name is (Z)-N-(4-((3-chloro-2-imino-1,2-dihydropyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1-((phosphonooxy)methyl)-1,4-dihydropyridine-3-carbimidic acid. The molecular structure features multiple functional groups including chlorinated pyridine, fluorinated phenyl rings, and a phosphonooxy methyl group that serves as the distinguishing feature from its active metabolite.
The compound exhibits specific solubility characteristics that are important for its pharmaceutical applications. This compound demonstrates solubility in dimethyl sulfoxide at concentrations suitable for research applications, while showing limited solubility in aqueous solutions. The storage requirements for the compound specify maintenance at -20°C to ensure stability, with proper handling procedures required due to the presence of multiple reactive functional groups.
The structural characterization of this compound reveals the presence of multiple aromatic ring systems connected through amide and ether linkages. The compound contains two fluorine atoms positioned on separate phenyl rings, contributing to its pharmacological properties and metabolic stability. The phosphonooxy methyl group attached to the pyridine nitrogen represents the key structural modification that distinguishes this prodrug from its active metabolite, serving as the mechanism for enhanced bioavailability and controlled release of the active compound.
Relationship to BMS-794833 as a Prodrug
This compound functions as a prodrug of BMS-794833, serving as an inactive pharmaceutical precursor that undergoes metabolic transformation to release the pharmacologically active compound. The prodrug relationship between these compounds represents a sophisticated pharmaceutical strategy designed to overcome limitations associated with the direct administration of the active metabolite. BMS-794833, the active moiety of this compound, demonstrates potent adenosine triphosphate competitive inhibitory activity against hepatocyte growth factor receptor and vascular endothelial growth factor receptor-2 with half-maximal inhibitory concentration values of 1.7 nanomolar and 15 nanomolar, respectively.
The structural relationship between this compound and BMS-794833 involves the presence of a phosphonooxy methyl group in the prodrug that is absent in the active metabolite. BMS-794833 possesses the molecular formula C₂₃H₁₅ClF₂N₄O₃ with a molecular weight of 468.84 grams per mole, representing a significant reduction in molecular weight compared to the prodrug. This structural modification through the addition of the phosphonooxy group serves multiple pharmaceutical purposes including enhanced solubility, improved bioavailability, and controlled release characteristics.
The conversion of this compound to BMS-794833 occurs through enzymatic processes that cleave the phosphonooxy methyl group, releasing the active compound at the target site. This prodrug strategy allows for improved pharmaceutical properties while maintaining the potent kinase inhibitory activity of the active metabolite. The active compound BMS-794833 demonstrates broad-spectrum kinase inhibitory activity, also inhibiting Ron, Axl, and Flt3 with half-maximal inhibitory concentration values of less than 3 nanomolar.
| Compound | Molecular Formula | Molecular Weight | Status |
|---|---|---|---|
| This compound | C₂₄H₁₈ClF₂N₄O₇P | 578.85 g/mol | Prodrug |
| BMS-794833 | C₂₃H₁₅ClF₂N₄O₃ | 468.84 g/mol | Active Metabolite |
Overview of Research Significance in Kinase Inhibition Studies
The research significance of this compound in kinase inhibition studies stems from its role as a prodrug for BMS-794833, which demonstrates exceptional selectivity and potency against multiple receptor tyrosine kinases that play critical roles in cancer progression and angiogenesis. The active metabolite exhibits remarkable selectivity for hepatocyte growth factor receptor-related targets, being 40-fold selective for these targets versus Lck, vascular endothelial growth factor receptor-2, and TrkA/TrkB, and demonstrating more than 500-fold greater selectivity versus all other receptor and non-receptor kinases.
The compound's research importance is further highlighted by its demonstrated activity against the TAM receptor family, which includes Tyro3, Axl, and hepatocyte growth factor receptor. BMS-794833 shows half-maximal inhibitory concentration values of 4.3 nanomolar, 1.1 nanomolar, 1.8 nanomolar, and 3.9 nanomolar for Tyro3, Axl, Ron, and hepatocyte growth factor receptor, respectively. This multi-target activity profile makes it particularly valuable for studying the interconnected signaling pathways involved in tumor progression and metastasis.
Recent crystallographic studies have revealed that BMS-794833 functions as a type II kinase inhibitor, binding to both the adenosine triphosphate-binding pocket and the allosteric back pocket of target kinases. X-ray crystal structure analysis demonstrates that the compound adopts an inactive conformation characterized by DFG-out positioning, which differs from type I inhibitors that bind to the active conformation. This binding mode provides insights into structure-activity relationships and has implications for the development of next-generation kinase inhibitors.
The compound has also emerged as a significant research tool for studying efferocytosis, the process by which macrophages clear apoptotic cells. Studies have identified BMS-794833 as a potent inhibitor of MERTK, a receptor that plays essential roles in modulating cancer immune tolerance through regulation of macrophage efferocytosis. The development of real-time efferocytosis monitoring systems using this compound has provided new methodologies for studying immune system interactions in cancer biology.
| Target Kinase | IC₅₀ Value | Significance |
|---|---|---|
| Hepatocyte Growth Factor Receptor | 1.7 nM | Primary target for cancer therapy |
| Vascular Endothelial Growth Factor Receptor-2 | 15 nM | Angiogenesis inhibition |
| Axl | 1.1 nM | TAM receptor family member |
| Ron | 1.8 nM | Tumor progression pathway |
| Tyro3 | 4.3 nM | TAM receptor family member |
| MERTK | Potent inhibition | Immune tolerance modulation |
Properties
IUPAC Name |
[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2N4O7P/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDZWUPUSDCGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF2N4O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
BMS-817378, also known as BMS-777607, is a potent and selective inhibitor of MET. It also targets other tyrosine kinases such as Axl, Ron, and Tyro3. These targets play crucial roles in various cellular processes, including cell growth, survival, and differentiation.
Mode of Action
This compound acts as an ATP-competitive inhibitor for its targets. It potently blocks the autophosphorylation of c-Met, thereby inhibiting its activity. This results in the selective inhibition of proliferation in MET-driven tumor cell lines.
Biochemical Pathways
By inhibiting MET and other related targets, this compound affects several biochemical pathways. The inhibition of c-Met autophosphorylation leads to the dose-dependent inhibition of the phosphorylation of downstream signaling molecules, including ERK, Akt, p70S6K, and S6. These pathways are involved in cell growth, survival, and differentiation.
Pharmacokinetics
It’s known that this compound is administered orally, suggesting that it is likely well-absorbed in the gastrointestinal tract
Result of Action
This compound has shown to have significant effects at the molecular and cellular levels. It effectively inhibits HGF-induced cell scattering, suppresses stimulated cell migration and invasion in a dose-dependent fashion. Moreover, it has been shown to have an antiproliferative effect on MET-driven tumor cell lines.
Action Environment
It’s worth noting that the drug has been co-developed for use in china, suggesting that geographical and demographic factors, as well as local disease prevalence, may play a role in its development and use
Biochemical Analysis
Biochemical Properties
BMS-817378 plays a significant role in biochemical reactions, particularly in the MET signaling pathway. It interacts with enzymes such as MET, a receptor tyrosine kinase, and inhibits its activity. This interaction is crucial in regulating cell growth, survival, and motility.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting MET, this compound can disrupt cell signaling pathways, leading to the inhibition of cell growth and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a MET inhibitor, this compound binds to the MET receptor, inhibiting its activity and subsequently disrupting downstream signaling pathways.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates stability and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Biological Activity
BMS-817378, a prodrug of BMS-794833, is an investigational compound designed to target advanced or metastatic solid tumors through its action as a potent inhibitor of various receptor tyrosine kinases, particularly MET, VEGFR2, and MERTK. This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in clinical trials, and relevant research findings.
This compound is primarily known for its ability to inhibit the activity of several receptor tyrosine kinases:
- MET : Overexpression of the MET receptor is associated with various cancers. This compound inhibits MET signaling, which is crucial for tumor growth and metastasis.
- VEGFR2 : This receptor plays a significant role in angiogenesis. Inhibition of VEGFR2 by this compound can potentially reduce tumor vascularization.
- MERTK : MERTK is implicated in immune evasion mechanisms within tumors. By inhibiting MERTK, this compound may enhance anti-tumor immunity by promoting the clearance of apoptotic cells by macrophages.
The binding characteristics of BMS-794833 (the active metabolite) have been elucidated through X-ray crystallography, revealing that it occupies both the ATP-binding pocket and an allosteric back pocket of MERTK, effectively rendering it inactive as a type II inhibitor .
Efficacy in Clinical Trials
This compound has been evaluated in clinical settings to determine its safety and efficacy against various cancers. The key details from the clinical trials include:
| Clinical Trial ID | Title | Phase | Status |
|---|---|---|---|
| NCT00792558 | Ascending Multiple-Dose Study of this compound in Subjects With Advanced Cancers | Phase 1 | Completed |
The trial focused on assessing the pharmacokinetics and pharmacodynamics of this compound, with preliminary results indicating potential anti-tumor efficacy .
Research Findings
Several studies have investigated the biological activity of this compound and its active metabolite BMS-794833:
- Inhibition of Efferocytosis : Research demonstrated that BMS-794833 significantly inhibits MERTK-dependent efferocytosis in macrophages both in vitro and in vivo. This inhibition could lead to enhanced immune responses against tumors by preventing cancer cells from evading immune detection .
- Binding Affinity : The binding affinity of BMS-794833 to MET and MERTK was characterized with IC50 values indicating high potency:
- Preclinical Models : In mouse models, treatment with BMS-794833 resulted in marked reductions in tumor growth rates compared to control groups, supporting its potential as an effective therapeutic agent against solid tumors .
Case Studies
A notable case study involved patients with advanced solid tumors who participated in the Phase 1 trial of this compound. The study reported:
- Patient Demographics : Patients with various types of refractory cancers.
- Dosage Regimen : Ascending doses were administered to evaluate tolerability.
- Outcomes : Some patients exhibited partial responses or stable disease for prolonged periods, suggesting that this compound may provide clinical benefit even in heavily pre-treated populations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare BMS-817378 with structurally or mechanistically related MET inhibitors, emphasizing potency, selectivity, and clinical development:
| Compound | Target(s) | IC50 (MET) | Selectivity | Development Stage |
|---|---|---|---|---|
| This compound | MET | 1.7 nM | High selectivity | Clinical trials (Phase I) |
| BMS-794833 | MET, VEGFR-2 | Not reported | Dual inhibitor | Preclinical/Prodrug parent |
| Cabozantinib (XL184) | MET, VEGFR2, RET, AXL, KIT | 1.3 nM | Multi-kinase | FDA-approved (2012) |
| MET kinase-IN-2 | MET | 7.4 nM | Selective | Preclinical |
| (Z)-Semaxanib | Tyrosine kinases (broad) | 6.28–8.17 µM | Low potency/selectivity | Preclinical |
| ABN401 | MET | 10 nM | Selective | Preclinical |
| Emibetuzumab | MET (bivalent antibody) | N/A | Antibody-mediated inhibition | Clinical trials (Phase II) |
Key Findings:
Potency :
- This compound (IC50 = 1.7 nM) outperforms MET kinase-IN-2 (7.4 nM), ABN401 (10 nM), and (Z)-Semaxanib (µM range) in MET inhibition .
- Cabozantinib shows marginally higher MET potency (1.3 nM) but lacks selectivity due to its multi-kinase activity, which may increase off-target toxicity .
Selectivity: this compound and its prodrug parent BMS-794833 are optimized for MET specificity, reducing risks of off-target effects compared to Cabozantinib . Emibetuzumab, a monoclonal antibody, offers a distinct mechanism by blocking MET dimerization but requires intravenous administration .
Clinical Utility: Cabozantinib’s FDA approval underscores its broad efficacy but also highlights limitations in toxicity profiles due to multi-target inhibition .
Research and Development Challenges
- This compound : While preclinical data are robust, clinical progress has been slow, possibly due to competition from approved MET inhibitors (e.g., Crizotinib) or strategic prioritization within BMS’s pipeline .
- Combination Therapies : Synergy with immune checkpoint inhibitors or EGFR-targeted drugs remains unexplored, a critical gap given MET’s role in resistance mechanisms .
Preparation Methods
Construction of the Central Pyridine-Thiazole Core
The thiazole ring is typically assembled via a Hantzsch thiazole synthesis, reacting α-haloketones with thioamides. For example, 2-chloro-3-cyanopyridine may undergo nucleophilic substitution with a cysteine-derived thiol to form the thiazolidine intermediate, followed by oxidation to the thiazole. Alternative routes employ cyclocondensation of thioureas with α-bromoketones under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Introduction of the Trifluoromethylphenyl Group
Electrophilic aromatic substitution or Suzuki-Miyaura coupling installs the 3-(trifluoromethyl)phenyl moiety. A palladium-catalyzed cross-coupling between a bromopyridine intermediate and 3-(trifluoromethyl)phenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C) achieves this with reported yields >75% in analogous systems.
Chiral Benzamide Side Chain Installation
The (R)-2-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)ethanamine chiral amine is coupled to a benzoic acid derivative via mixed carbonic anhydride or HATU-mediated amidation. Enantiomeric purity is ensured through chiral resolution using preparative HPLC with amylose-based columns or enzymatic kinetic resolution.
Reaction Optimization and Process Chemistry
Catalytic Asymmetric Synthesis
To avoid costly resolution steps, asymmetric hydrogenation of a prochiral enamine precursor using Rhodium-(R)-BINAP catalysts achieves the desired (R)-configuration with enantiomeric excess (ee) >98%. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield/ee |
|---|---|---|
| Catalyst loading | 0.5 mol% Rh | Reduces cost |
| H₂ pressure | 50 psi | Prevents over-reduction |
| Solvent | MeOH/CH₂Cl₂ (4:1) | Enhances solubility |
Q & A
Q. What is the molecular mechanism of BMS-817378 as a MET inhibitor, and how does its selectivity profile compare to other MET inhibitors in preclinical models?
this compound is a potent and selective MET kinase inhibitor with an IC50 of 1.7 nM, demonstrating high specificity over related kinases like VEGFR2, Ron, Axl, and Flt3 . To validate its selectivity, researchers should perform kinase profiling assays using recombinant kinases and compare inhibition rates. For example, MET kinase-IN-2 (IC50 = 7.4 nM) and Cabozantinib (IC50 = 1.3 nM for c-Met) can serve as comparators in parallel experiments to contextualize this compound’s potency .
Q. How should researchers optimize in vitro experimental conditions for this compound to ensure consistent activity across cell-based assays?
this compound is soluble in DMSO (125 mg/mL at 25°C) and should be stored at 4°C in a dry, sealed environment to prevent degradation . For cell-based assays, pre-treat cells with varying concentrations (e.g., 1–100 nM) and include controls for solvent effects (e.g., DMSO-only wells). Use MET-amplified cell lines (e.g., HepG2) to maximize sensitivity, and validate target engagement via Western blotting for phosphorylated MET .
Q. What are the critical considerations for designing in vivo studies to evaluate this compound’s antitumor efficacy while minimizing off-target effects?
this compound’s prodrug, BMS-794833, is orally bioavailable and metabolized to the active compound in vivo . Researchers should use xenograft models with MET-driven tumors and monitor pharmacokinetic parameters (e.g., plasma half-life, tissue distribution). Dose optimization is critical: start with 10–50 mg/kg/day and adjust based on toxicity markers (e.g., liver enzymes) and efficacy endpoints (tumor volume reduction) .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in different cancer models be systematically analyzed to identify context-dependent mechanisms of resistance?
Contradictions in efficacy may arise from tumor heterogeneity or compensatory signaling pathways (e.g., EGFR or PDGFRA activation). Researchers should perform RNA sequencing on resistant vs. sensitive tumors to identify transcriptomic signatures. Combine this compound with inhibitors of parallel pathways (e.g., EGFR inhibitors) in combinatorial screens, and validate findings using patient-derived organoids .
Q. What methodological approaches are recommended to validate target engagement and downstream signaling modulation by this compound in heterogeneous tumor microenvironments?
Use phospho-specific flow cytometry or spatial transcriptomics to assess MET inhibition in tumor subpopulations. For downstream signaling, quantify changes in PI3K/AKT and MAPK pathways via multiplex immunoassays. Include MET-negative stromal cells as internal controls to distinguish tumor-specific effects .
Q. How should researchers address discrepancies in IC50 values reported for this compound across independent studies?
Variability in IC50 values may stem from assay conditions (e.g., ATP concentration, incubation time). Standardize assays using the ADP-Glo™ Kinase Assay under fixed ATP levels (e.g., 1 mM) and validate with a reference inhibitor (e.g., MET kinase-IN-2). Replicate experiments across multiple labs to assess inter-study reproducibility .
Q. What strategies can be employed to evaluate this compound’s potential for overcoming resistance to first-generation MET inhibitors in preclinical models?
Resistance mechanisms (e.g., MET kinase domain mutations) can be modeled using CRISPR-engineered cell lines. Test this compound against common mutants (e.g., Y1230H) and compare with older inhibitors (e.g., Crizotinib). Use structural modeling to predict binding affinity changes and correlate with in vitro efficacy .
Methodological Guidelines
- Data Analysis : For dose-response studies, use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Include error bars from triplicate experiments and report statistical significance (p < 0.05) .
- Experimental Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to document methods in detail, including compound storage, cell culture conditions, and assay protocols .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and include power calculations to justify sample sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
